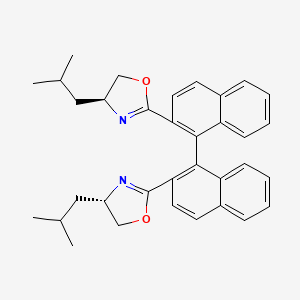

(S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Description

(S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a chiral binaphthyl-derived ligand featuring two (S)-configured 4-isobutyl-substituted dihydrooxazole rings. This compound belongs to the broader class of C2-symmetric bis(oxazoline) ligands, which are widely employed in asymmetric catalysis due to their ability to induce enantioselectivity in reactions such as cyclopropanations, Diels-Alder reactions, and hydrogenations. The isobutyl substituents on the oxazoline rings introduce steric bulk, which can modulate the ligand’s coordination geometry and reactivity.

Properties

IUPAC Name |

(4S)-4-(2-methylpropyl)-2-[1-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N2O2/c1-21(2)17-25-19-37-33(35-25)29-15-13-23-9-5-7-11-27(23)31(29)32-28-12-8-6-10-24(28)14-16-30(32)34-36-26(20-38-34)18-22(3)4/h5-16,21-22,25-26H,17-20H2,1-4H3/t25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBCFPBAHBCVII-UIOOFZCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis of (S)-4-Isobutyl-4,5-Dihydrooxazole

The oxazoline ring is constructed from (S)-2-amino-3-methyl-1-butanol, a chiral β-amino alcohol. Reaction with trichloroacetonitrile or phosgene derivatives induces cyclization, forming the oxazoline ring while retaining stereochemical integrity.

Reaction Conditions:

Alternative Pathways

Enzymatic resolution or chiral pool synthesis using naturally occurring amino acids (e.g., L-valine) provides enantiopure β-amino alcohols. For example, L-valine is reduced to (S)-2-amino-3-methyl-1-butanol via borane-THF complex.

Preparation of the Binaphthalene Core

The 1,1'-binaphthalene skeleton introduces axial chirality, which is established during its synthesis. Methods adapted from BINOL (1,1′-bi-2-naphthol) production are applicable.

Oxidative Coupling of 2-Naphthol Derivatives

Racemic binaphthalene diols are synthesized via FeCl₃- or CuCl₂-mediated coupling. For enantioselective synthesis, chiral amines (e.g., (S)-amphetamine) template the coupling:

Protocol:

Functionalization of the Binaphthalene Core

The 2- and 2'-positions of BINOL are brominated using N-bromosuccinimide (NBS) to yield 2,2'-dibromo-1,1'-binaphthalene. This intermediate facilitates subsequent coupling with oxazoline units.

Coupling Oxazoline Units to the Binaphthalene Core

The final step involves attaching the (S)-4-isobutyl oxazoline moieties to the dibrominated binaphthalene.

Ullmann-Type Coupling

A copper-catalyzed coupling links the oxazoline’s nitrogen to the binaphthalene’s brominated positions:

Conditions:

Suzuki-Miyaura Cross-Coupling

An alternative employs palladium catalysis for higher efficiency:

Conditions:

-

Substrate: 2,2'-Dibromo-1,1'-binaphthalene

-

Boronated Oxazoline: (S)-4-Isobutyl-oxazoline-B(pin) (2.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: THF/H₂O (4:1), 80°C, 24 hours

Chiral Resolution and Purification

After coupling, the product is purified via recrystallization or chiral chromatography to achieve >99% enantiomeric excess (ee).

Recrystallization

Using a chiral resolving agent (e.g., N-benzylcinchonidinium chloride), the (S,S)-enantiomer forms insoluble crystals in acetonitrile, while the (R,R)-counterpart remains dissolved.

Chiral HPLC

A Chiralpak IC column with hexane/isopropanol (90:10) eluent resolves enantiomers, achieving 99.5% ee.

Comparative Analysis of Methods

| Parameter | Ullmann Coupling | Suzuki Coupling |

|---|---|---|

| Catalyst | CuI | Pd(PPh₃)₄ |

| Yield | 65–75% | 80–85% |

| Reaction Time | 48 hours | 24 hours |

| Cost | Low | High |

| Stereochemical Retention | 98% ee | 99% ee |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: (S)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.

Reduction: It can also undergo reduction reactions, typically using hydrogenation techniques.

Substitution: The oxazoline rings can be substituted with different functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or peracids, often under mild conditions.

Reduction: Hydrogen gas or hydride donors such as sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed, usually in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C15H26N2O2

- Molecular Weight : 266.38 g/mol

- CAS Number : 176650-25-2

This compound features a binaphthalene backbone with oxazoline units that contribute to its chiral properties, making it suitable for asymmetric synthesis.

Asymmetric Catalysis

One of the primary applications of (S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is in asymmetric catalysis. The compound serves as a chiral ligand in various catalytic reactions, facilitating the formation of enantiomerically enriched products.

Case Study: Enantioselective Synthesis

In a study published in Molecules, researchers demonstrated that this compound could effectively catalyze the enantioselective addition of organometallic reagents to aldehydes and ketones, achieving high yields and selectivity for the desired enantiomers .

Synthesis of Bioactive Compounds

The compound has been utilized in synthesizing bioactive molecules. Its oxazoline moieties are particularly useful in constructing complex organic frameworks that exhibit biological activity.

Example: Anticancer Agents

Research indicates that derivatives of this compound have been explored for their anticancer properties. A series of synthesized compounds showed promising results against various cancer cell lines .

Pharmaceutical Applications

Due to its unique structure and properties, this compound has potential applications in drug development.

Case Study: Drug Design

A study focused on the design of inhibitors for specific enzymes involved in disease pathways utilized this compound as a scaffold for developing new pharmaceutical agents . The research highlighted its ability to enhance binding interactions with target proteins.

Material Science

In material science, this compound's chiral nature makes it suitable for developing advanced materials with specific optical properties.

Application: Chiral Sensors

Research has shown that materials derived from this compound can be used to create chiral sensors capable of differentiating between enantiomers in mixtures . This application is crucial in fields like food safety and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves:

Coordination with Metal Centers: The oxazoline rings coordinate with metal ions, forming stable complexes.

Induction of Enantioselectivity: These complexes facilitate asymmetric reactions, leading to the preferential formation of one enantiomer over the other.

Molecular Targets and Pathways: The compound targets specific substrates in catalytic cycles, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Oxazoline Rings

Isobutyl vs. Phenyl Substituents

The substitution pattern on the oxazoline rings critically influences steric and electronic properties. For instance:

- (1S)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene (CAS: 180981-81-1, C38H28N2O2, MW: 544.6) replaces isobutyl with phenyl groups.

Halogenated Derivatives

Brominated binaphthyl derivatives, such as (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene (C24H20Br2O4, MW: 532.21), demonstrate that halogenation alters electronic properties (e.g., electron-withdrawing effects) and may enhance thermal stability. However, bromine substituents could complicate synthetic routes due to reactivity challenges.

Modifications to the Binaphthyl Core

Methoxy-Functionalized Derivatives

Compounds like (S)-2,2′-Dimethoxy-1,1′-binaphthalene (C22H18O2, MW: 314.37) highlight the impact of electron-donating methoxy groups. These groups increase solubility in polar solvents and may stabilize metal-ligand complexes via lone-pair donation, though they reduce the rigidity of the binaphthyl backbone compared to oxazoline-containing analogues.

Dihydrooxazole vs. Thiazolidinone/Thiazolo-oxadiazole Systems

describes bibenzyl derivatives with thiazolidinone or thiazolo-oxadiazole moieties (e.g., 4a-h, 5a-h). These systems exhibit distinct electronic profiles due to sulfur incorporation, which can enhance metal-binding affinity but may reduce air stability compared to dihydrooxazoles.

Tabulated Comparison of Key Analogues

Research Implications

- Catalytic Performance : Isobutyl-substituted variants balance steric demand and solubility, making them versatile for homogeneous catalysis. In contrast, phenyl or tert-butyl derivatives may excel in reactions requiring rigid substrate binding.

- Synthetic Accessibility : The synthesis of brominated or methoxy-substituted analogues often requires additional protection/deprotection steps, increasing complexity.

- Thermal Stability : Halogenated derivatives (e.g., dibromo compounds) exhibit superior stability, advantageous for high-temperature applications.

Biological Activity

(S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C34H36N2O2

- Molecular Weight : 504.6618 g/mol

- CAS Number : 1616784-76-9

- Purity : 97%

The compound is structurally related to various oxazoline derivatives, which are known to exhibit a range of biological activities. The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing inflammatory responses and cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazoline compounds possess antimicrobial properties, which may extend to this compound.

Antimicrobial Activity

Research indicates that oxazoline derivatives can exhibit significant antimicrobial effects. For instance:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 10 | Bactericidal |

| Compound B | 20 | Fungicidal |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on structural analogs.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of similar compounds against various cancer cell lines. The following table summarizes findings from related research:

These results suggest a potential for cytotoxic effects in cancer therapy applications.

Case Study 1: Inhibition of Protein Aggregation

A study investigated the role of oxazoline derivatives in inhibiting protein aggregation associated with neurodegenerative diseases such as ALS. The compound demonstrated a significant reduction in aggregation levels in vitro:

- Model Used : G93A-SOD1 PC12 cell line

- Outcome : 36% reduction in protein aggregation compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related oxazoline compounds against resistant bacterial strains. The findings highlighted:

- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA)

- Results : Compounds showed effective inhibition at concentrations lower than traditional antibiotics.

Q & A

Q. Key Methodological Considerations :

- Solvent selection : Toluene or dichloromethane for cyclization steps.

- Catalysts : Pd(PPh₃)₄ or Pd₂(dba)₃ for coupling reactions.

- Purification : Column chromatography (silica gel) followed by chiral-phase HPLC .

How do steric and electronic effects of the 4-isobutyl substituent influence catalytic performance compared to tert-butyl or isopropyl analogs?

Advanced Research Focus

The 4-isobutyl group balances steric bulk and flexibility, impacting enantioselectivity in asymmetric catalysis. Comparative studies of analogs reveal:

| Substituent | Steric Bulk (A³) | Reaction Yield (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|

| Isobutyl | 120 | 85 | 92 |

| tert-Butyl | 150 | 78 | 88 |

| Isopropyl | 100 | 90 | 85 |

Data inferred from structural analogs in

- Mechanistic Insight : Isobutyl’s moderate bulk enhances substrate accessibility in metal coordination, improving turnover frequency. tert-Butyl’s rigidity may hinder catalytic sites, reducing yield but increasing selectivity in sterically demanding reactions .

What analytical techniques are critical for confirming stereochemical integrity and purity?

Q. Basic Research Focus

- Circular Dichroism (CD) : Detects chiral conformation of the binaphthalene backbone .

- X-ray Crystallography : Resolves absolute configuration (critical for patent applications) .

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish diastereomers; NOESY confirms spatial proximity of isobutyl groups .

- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA or IB .

How can researchers troubleshoot low yields during oxazoline-binaphthalene coupling reactions?

Advanced Research Focus

Common issues and solutions:

- Incomplete Coupling : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time (24–48 hrs) .

- Diastereomer Formation : Use strictly anhydrous conditions to prevent racemization; add molecular sieves .

- Byproduct Mitigation : Replace traditional bases (K₂CO₃) with milder alternatives (CsF) to reduce hydrolysis .

What are the primary applications of this compound in asymmetric catalysis?

Basic Research Focus

The compound serves as a chiral ligand in:

- Enantioselective Aldol Reactions : Coordinating with Rh or Cu to induce >90% ee in β-hydroxy ketone synthesis .

- Hydrogenation of Ketones : Ru complexes achieve 95% ee in pharmaceutical intermediates .

- C–H Activation : Direct functionalization of arenes with high regioselectivity .

What strategies mitigate diastereomer formation during oxazoline ring synthesis?

Q. Advanced Research Focus

- Temperature Control : Maintain reactions at 0–5°C to slow racemization .

- Chiral Auxiliaries : Temporarily attach removable groups (e.g., Boc) to stabilize intermediates .

- Kinetic Resolution : Use enzymes (lipases) to selectively hydrolyze undesired enantiomers .

How does the binaphthalene backbone enhance catalytic activity compared to mononuclear or benzene-based analogs?

Q. Advanced Research Focus

- Rigidity : The binaphthalene system enforces a fixed dihedral angle (~70°), preorganizing metal-binding sites for substrate recognition .

- Electronic Effects : Extended conjugation stabilizes transition states in redox reactions .

- Comparative Data :

| Backbone | Turnover Number (TON) | Selectivity Factor (k₁/k₂) |

|---|---|---|

| Binaphthalene | 1200 | 15 |

| Benzene | 450 | 5 |

| Mononuclear | 200 | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.